molecular formula C39H42N2O18 B1239308 D-Alanine, N-(((5S,6S)-5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)- CAS No. 152880-68-7

D-Alanine, N-(((5S,6S)-5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-

Cat. No.: B1239308
CAS No.: 152880-68-7
M. Wt: 826.8 g/mol
InChI Key: GBZNIWILHINQHF-NUVDETJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Alanine, N-(((5S,6S)-5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, also known as D-Alanine, N-(((5S,6S)-5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, is a useful research compound. Its molecular formula is C39H42N2O18 and its molecular weight is 826.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Alanine, N-(((5S,6S)-5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Alanine, N-(((5S,6S)-5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

152880-68-7

Molecular Formula

C39H42N2O18

Molecular Weight

826.8 g/mol

IUPAC Name

(2R)-2-[[(5S,6S)-1,6,9,11,14-pentahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C39H42N2O18/c1-10-5-17-23(30(49)20(10)36(53)41-11(2)37(54)55)22-15(8-16-24(31(22)50)27(46)14-6-13(42)7-18(43)21(14)26(16)45)28(47)34(17)58-39-33(52)35(25(40-4)12(3)57-39)59-38-32(51)29(48)19(44)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-40,42-44,47-52H,9H2,1-4H3,(H,41,53)(H,54,55)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1

InChI Key

GBZNIWILHINQHF-NUVDETJMSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Key on ui other cas no.

152880-68-7

Synonyms

pradimicin H

Origin of Product

United States

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